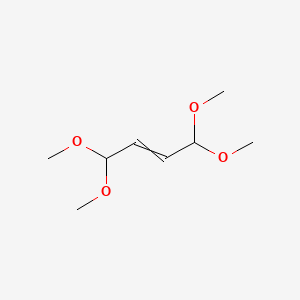

1,1,4,4-Tetramethoxy-but-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,4,4-Tetramethoxy-2-butene is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has various applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,1,4,4-Tetramethoxy-2-butene involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This intermediate is then reacted with glyoxal monoacetal to produce 1,1,4,4-Tetramethoxy-2-butene . This method is efficient, environmentally friendly, and simple to operate.

Another method involves reacting 2,5-dimethoxydihydrofuran with methanol in the presence of solid catalysts having acidic centers . This process is advantageous as it avoids the use of bromine, which is expensive and highly corrosive.

Industrial Production Methods

In industrial settings, the production of 1,1,4,4-Tetramethoxy-2-butene can be scaled up using the aforementioned methods. The use of solid catalysts and environmentally friendly reagents makes the process suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,4,4-Tetramethoxy-2-butene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other useful intermediates.

Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1,1,4,4-Tetramethoxy-2-butene include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of 1,1,4,4-Tetramethoxy-2-butene depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

1,1,4,4-Tetramethoxy-2-butene has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,1,4,4-Tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,4,4-Tetramethoxy-2-butene (trans): This is a stereoisomer of the compound with similar properties and applications.

1,1,4,4-Tetramethyl-2-tetrazene: This compound is used as an energetic material and has applications in aerospace and munitions manufacturing.

Uniqueness

1,1,4,4-Tetramethoxy-2-butene is unique due to its stability, low toxicity, and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it valuable in research and industrial applications.

Activité Biologique

1,1,4,4-Tetramethoxy-but-2-ene is a chemical compound known for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H16O4

- Molecular Weight : 176.21 g/mol

- CAS Number : 1222-05-5

These properties suggest that this compound is a relatively small organic molecule with multiple methoxy groups that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including:

- Antioxidant Activity : Compounds with methoxy groups often demonstrate antioxidant properties due to their ability to donate electrons and stabilize free radicals.

- Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties against specific pathogens.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups can interact with free radicals, reducing oxidative stress in cells.

- Membrane Interaction : The compound's structure allows it to integrate into cellular membranes, potentially disrupting membrane integrity in pathogens.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

Antioxidant Activity

A study conducted on various methoxy-substituted compounds demonstrated that this compound showed significant free radical scavenging activity compared to control substances. The IC50 value was determined to be approximately 25 µM.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) was found to be:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Cytotoxicity Studies

A cytotoxicity assay performed on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF7 (breast cancer) | 45 |

Propriétés

Numéro CAS |

5370-08-1 |

|---|---|

Formule moléculaire |

C8H16O4 |

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

1,1,4,4-tetramethoxybut-2-ene |

InChI |

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3 |

Clé InChI |

ZFGVCDSFRAMNMT-UHFFFAOYSA-N |

SMILES isomérique |

COC(/C=C\C(OC)OC)OC |

SMILES canonique |

COC(C=CC(OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.